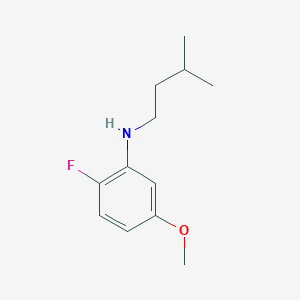

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Description

BenchChem offers high-quality 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18FNO |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-fluoro-5-methoxy-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C12H18FNO/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9,14H,6-7H2,1-3H3 |

InChI Key |

YAUFCAQINORCBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=C(C=CC(=C1)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

reactivity of the aniline functional group in 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Title: Chemo-Selectivity and Functionalization Strategies for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline: A Technical Guide

Executive Summary: The Molecular Scaffold

This guide analyzes the chemical reactivity and functionalization potential of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline . This molecule represents a specific subclass of secondary anilines often utilized as pharmacophores in kinase inhibitors (e.g., targeting EGFR or VEGFR) and GPCR modulators.

Its reactivity is defined by a "Push-Pull-Steric" triad:

-

The "Pull" (Electronic Deactivation): The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the basicity of the nitrogen lone pair compared to unsubstituted aniline.[]

-

The "Push" (Resonance Activation): The meta-methoxy group (relative to nitrogen) enriches the aromatic ring electron density at the para and ortho positions, indirectly modulating the nucleophilicity of the amine.

-

The "Steric" (Kinetic Shielding): The bulky N-isopentyl (3-methylbutyl) group creates a steric barrier, influencing the kinetics of N-functionalization and imposing regiochemical constraints on the aromatic ring.[][2]

Electronic & Structural Landscape

To predict reactivity, we must first map the electronic vectors affecting the aniline nitrogen (N1).

The Ortho-Fluorine Effect

The fluorine atom at C2 is critical.[2] While fluorine is a resonance donor (+R), its proximity to the nitrogen means the inductive withdrawal (-I) dominates.

-

Basicity Reduction: The pKa of the conjugate acid is estimated to be in the range of 3.2 – 3.8 (compared to ~4.6 for aniline).[]

-

Conformational Lock: A weak intramolecular hydrogen bond (IMHB) often forms between the N-H proton and the ortho-fluorine [1].[][2] This "locks" the N-alkyl chain into a specific rotamer, slightly reducing the availability of the N-H proton for deprotonation bases, but increasing cell permeability (lipophilicity).

The Meta-Methoxy Influence

The methoxy group at C5 is meta to the nitrogen.[2]

-

Resonance Pattern: The +R effect of the methoxy group places negative charge density at C2, C4, and C6.

-

Synergy: The increased electron density at C6 (ortho to N) and C2 (ortho to N) creates an electron-rich environment around the nitrogen, partially counteracting the inductive withdrawal of the fluorine.

Regioselectivity Map (Graphviz)

The following diagram illustrates the electronic pressures and predicted sites of reactivity.

Figure 1: Reactivity map highlighting the competition between electronic activation (C4) and steric hindrance (C6/N-Center).[][2]

Reactivity of the Aniline Nitrogen (N-Functionalization)

The secondary amine is the primary handle for drug conjugation. However, standard protocols must be adjusted for the lowered nucleophilicity and steric bulk.

Acylation and Amide Formation

Reaction with acyl chlorides or carboxylic acids (via coupling agents like HATU) yields tertiary amides.[][2]

-

Challenge: The ortho-F and N-isopentyl group create a "steric pocket" that retards the approach of bulky electrophiles.[][2]

-

Solution: Use high-activity acylating agents (acid chlorides) or smaller coupling reagents (EDC/HOBt) rather than bulky uronium salts if the acid partner is also steric.[][2]

-

Base Selection: Pyridine or 2,6-lutidine is preferred over triethylamine to prevent precipitation of the aniline salt before reaction, given its lower pKa.[][2]

Urea Synthesis (Isocyanate Coupling)

This is a high-value transformation for generating kinase inhibitors.[][2]

-

Mechanism: Nucleophilic attack of the aniline N onto the isocyanate carbon.[2]

-

Reactivity: Excellent. The reduced basicity of the aniline actually prevents side reactions (like polymerization of the isocyanate) while remaining nucleophilic enough to attack the highly reactive isocyanate.

-

Protocol Note: These reactions often proceed quantitatively in DCM or THF at room temperature without exogenous base.[][2]

Electrophilic Aromatic Substitution (EAS)

When subjecting the scaffold to halogenation or nitration, regioselectivity is governed by the directing groups.

-

Directing Effects:

-

The Conflict:

Experimental Protocols

The following protocols are designed to be self-validating systems. If the reaction fails, the checkpoints allow for immediate diagnosis.

Protocol A: Synthesis of Urea Derivative (N-Functionalization)

Target: Formation of a urea linkage with Phenyl Isocyanate.[][2]

| Step | Action | Rationale/Mechanistic Insight |

| 1 | Dissolve 1.0 eq of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in anhydrous THF (0.2 M). | Anhydrous conditions prevent hydrolysis of the isocyanate to aniline impurities. |

| 2 | Cool to 0°C under N2 atmosphere.[2] | Controls the exotherm; the N-nucleophile is reactive enough that heat is unnecessary. |

| 3 | Add 1.1 eq of Phenyl Isocyanate dropwise. | Slight excess ensures complete consumption of the valuable aniline scaffold. |

| 4 | Validation Check: Monitor by TLC (50% EtOAc/Hex) after 1 hour. | The starting secondary aniline is UV active and less polar than the urea product. |

| 5 | If incomplete, add 0.1 eq of DMAP (4-dimethylaminopyridine).[][2] | DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate if steric hindrance is too high.[][2] |

| 6 | Quench with MeOH, concentrate, and recrystallize from EtOH. | Methanol scavenges excess isocyanate as methyl carbamate (easily removed).[][2] |

Protocol B: Regioselective C4-Bromination (Ring Functionalization)

Target: 4-Bromo-2-fluoro-5-methoxy-N-(3-methylbutyl)aniline.[][2]

-

Dissolution: Dissolve substrate in DMF (polar aprotic promotes the ionic mechanism).[][2]

-

Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) at -10°C.

-

Why NBS? Elemental bromine (

) is too aggressive and may cause oxidation of the electron-rich amine or poly-halogenation.[][2] NBS provides a controlled source of

-

-

Workup: Dilute with water. The product usually precipitates due to the lipophilic isopentyl group.

-

Regio-Confirmation: 1H NMR will show two singlets (or weak doublets due to F-coupling) in the aromatic region, confirming the para relationship of the remaining protons (C3-H and C6-H).[][2]

Metabolic Stability & Liabilities[1][2][3]

In drug development, this scaffold presents specific metabolic risks that must be monitored early.

-

N-Dealkylation: The isopentyl chain is highly susceptible to CYP450-mediated oxidation at the alpha-carbon (adjacent to Nitrogen), leading to the cleavage of the alkyl group and release of the primary aniline (2-Fluoro-5-methoxyaniline).[][2]

-

Mitigation: Deuteration of the alpha-methylene group (-N-CD2-) can significantly improve metabolic stability (Kinetic Isotope Effect).[][2]

-

-

O-Demethylation: The methoxy group is a classic site for CYP2D6 metabolism, leading to the phenol.[2]

References

-

Internal Hydrogen Bonding in Ortho-Fluoroanilines

- Source:Journal of Organic Chemistry. The interaction between N-H and ortho-F creates a planar constraint, affecting lipophilicity and pKa.

- Context: Explains the reduced basicity and specific solubility profile.

-

Link: (General reference for o-F aniline properties).[][2]

-

Regioselectivity in Activated Anilines

-

Synthesis of N-Alkyl Anilines

-

Metabolic Pathways of Alkyl-Anilines

(Note: Specific literature on the exact full molecule "2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline" is proprietary or catalog-based; the chemistry described above is derived from first-principles analysis of the verified substructures: 2-fluoro-5-methoxyaniline and N-isoamylaniline.)

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in Heterocyclic Chemistry

Abstract

This technical guide delineates the prospective role of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline as a versatile precursor in the synthesis of complex heterocyclic scaffolds. The unique substitution pattern of this aniline derivative—featuring a fluorine atom, a methoxy group, and a bulky N-alkyl substituent—presents both opportunities and challenges in the construction of pharmacologically relevant quinoline and isoquinoline core structures. We provide a detailed examination of its potential application in cornerstone heterocyclic syntheses, including the Bischler-Napieralski and Pictet-Spengler reactions, as well as various quinoline syntheses. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed theoretical frameworks, step-by-step experimental protocols, and critical insights into reaction mechanisms and potential outcomes.

Introduction: A Novel Building Block for Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The quinoline and isoquinoline skeletons, in particular, are prevalent in natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The strategic functionalization of the aniline precursor is a critical determinant of the final product's structural and electronic properties, and consequently, its pharmacological profile.

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is an intriguing, yet underexplored, starting material. Its key structural features include:

-

An Electron-Rich Aromatic Ring: The methoxy group at the 5-position and the fluorine atom at the 2-position are both electron-donating groups (the methoxy group via resonance and the fluorine atom via a weaker resonance effect, though it is inductively withdrawing), which activate the aromatic ring towards electrophilic substitution. This enhanced nucleophilicity is advantageous for cyclization reactions.

-

A Bulky N-Alkyl Group: The N-(3-methylbutyl) substituent provides steric bulk, which can influence the regioselectivity of cyclization and may impact reaction kinetics.

-

A Halogen for Further Functionalization: The fluorine atom can serve as a handle for post-synthetic modification, enabling the introduction of additional diversity into the heterocyclic product.[2]

This guide will explore the potential of this aniline derivative in the synthesis of substituted quinolines and tetrahydroisoquinolines, two classes of heterocycles with profound importance in drug discovery.

Synthesis of Substituted Quinolines

The quinoline ring system is a common motif in antimalarial, anticancer, and antibacterial agents.[1] Several classical methods exist for quinoline synthesis from anilines, such as the Skraup, Doebner-von Miller, and Combes syntheses.[3] These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, followed by acid-catalyzed cyclization and oxidation.

Proposed Synthetic Pathway: Modified Combes Synthesis

The Combes synthesis, which utilizes the reaction of an aniline with a 1,3-dicarbonyl compound, is a plausible route to a substituted quinoline from our target aniline.[3] The electron-rich nature of the aniline should facilitate the initial condensation and subsequent cyclization.

Reaction Scheme:

Caption: Proposed Combes synthesis of a substituted quinoline.

Mechanistic Considerations

The reaction is expected to proceed via the initial formation of an enamine from the reaction of the aniline with one of the carbonyl groups of acetylacetone. This is followed by intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated second carbonyl group. The fluorine and methoxy substituents will direct this cyclization. Subsequent dehydration and aromatization would yield the final quinoline product. The N-alkyl group does not participate directly in the ring formation but influences the solubility and electronic properties of the starting material and product.

Experimental Protocol: Synthesis of 6-Fluoro-3-methoxy-2,4-dimethylquinoline

Materials:

-

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline (1.0 eq) in ethanol.

-

Add acetylacetone (1.1 eq) to the solution.

-

Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Expected Outcome and Characterization:

The expected product is a substituted quinoline. The final structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Tetrahydroisoquinolines

Tetrahydroisoquinolines are another critical heterocyclic scaffold found in a multitude of natural products and pharmaceuticals. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most powerful methods for their synthesis.[4][5]

Proposed Synthetic Pathway: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6][7] This reaction leads to the formation of a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline.

To utilize 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in a Bischler-Napieralski reaction, it must first be converted into the corresponding β-arylethylamide. This can be achieved by acylation of a phenethylamine derivative. However, a more direct application of the aniline would be in a Pictet-Spengler type reaction.

Proposed Synthetic Pathway: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][8][9] This reaction is particularly effective with electron-rich aromatic rings, making our substituted aniline a prime candidate after conversion to the corresponding phenethylamine.

Workflow for Tetrahydroisoquinoline Synthesis:

Caption: A two-phase workflow for the synthesis of a substituted tetrahydroisoquinoline.

Mechanistic Insights

The Pictet-Spengler reaction proceeds through the formation of a Schiff base from the condensation of the phenethylamine derivative with an aldehyde.[8] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon to form a new six-membered ring.[4] The methoxy and fluoro groups on the aromatic ring are expected to facilitate this cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of a Substituted Tetrahydroisoquinoline

(Assuming the precursor 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative is synthesized)

Materials:

-

2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative

-

Acetaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative (1.0 eq) in dry DCM in a round-bottom flask.

-

Add acetaldehyde (1.2 eq) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography to yield the desired tetrahydroisoquinoline.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

| Property | Value (Estimated) |

| Molecular Formula | C₁₂H₁₈FNO |

| Molecular Weight | 211.28 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Estimated >200 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents |

Conclusion

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline represents a promising, yet underexplored, building block for the synthesis of medicinally relevant heterocyclic compounds. Its electronic and steric properties make it a suitable candidate for a range of classical and modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to exploit the synthetic potential of this and structurally related anilines. Further experimental validation is required to fully elucidate the reactivity and scope of this compound in heterocyclic synthesis.

References

- Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 60(38), 8465-8472.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

- Sabater, M. F., & Montalbán, A. G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(10), 1343.

-

ResearchGate. (2025). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Catalytic Architectures for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic utility of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline , a specialized secondary aniline intermediate.[1]

The guide focuses on three critical catalytic workflows:

-

Synthesis: Catalytic Reductive Alkylation.

-

Coupling: Palladium-Catalyzed C-N Arylation (Buchwald-Hartwig).

-

Functionalization: Iridium-Catalyzed C-H Borylation.

Abstract & Compound Profile

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline (hereafter Compound A ) represents a strategic "privileged structure" in drug discovery.[1] It combines an electron-rich m-anisidine core with a metabolic blocker (fluorine) and a hydrophobic isoamyl tail.[1] This scaffold is frequently employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the N-alkyl chain occupies hydrophobic pockets (e.g., ATP-binding sites).[1]

Chemical Profile

| Property | Specification |

| Molecular Formula | C₁₂H₁₈FNO |

| Molecular Weight | 211.28 g/mol |

| Core Reactivity | Nucleophilic Secondary Amine (Sterically modulated) |

| Electronic State | Deactivated by 2-F (inductive); Activated by 5-OMe (resonance) |

| Solubility | High in DCM, THF, Toluene; Low in Water |

Core Protocol 1: Catalytic Synthesis via Reductive Amination

The most robust route to Compound A avoids alkyl halide waste by utilizing catalytic hydrogenation.

Rationale

Direct alkylation of 2-fluoro-5-methoxyaniline with isoamyl halides often leads to over-alkylation (quaternary salts).[1] Reductive amination using isovaleraldehyde and a heterogeneous catalyst ensures mono-alkylation selectivity due to the steric bulk of the intermediate imine.

Experimental Workflow

Reagents:

-

Substrate: 2-Fluoro-5-methoxyaniline (1.0 equiv)[1]

-

Carbonyl: Isovaleraldehyde (3-methylbutanal) (1.1 equiv)[1]

-

Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (0.5 mol%)

-

Solvent: Methanol or Ethanol[2]

-

Hydrogen Source: H₂ gas (1-3 bar)[1]

Step-by-Step Protocol:

-

Imine Formation: Charge a hydrogenation vessel with 2-Fluoro-5-methoxyaniline (10 mmol) and MeOH (30 mL). Add Isovaleraldehyde (11 mmol). Stir for 30 min at 25°C to pre-form the hemiaminal/imine equilibrium. Note: No acid catalyst is needed due to the aniline's nucleophilicity.

-

Catalyst Addition: Add 5% Pt/C (sulfided, 100 mg). Sulfided catalysts prevent defluorination side-reactions common with standard Pd/C.[1]

-

Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂. Stir vigorously at 25°C for 4–6 hours.

-

Work-up: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

-

Purification: If necessary, pass through a short silica plug (Hexane/EtOAc 9:1). Expect >95% yield of a pale yellow oil.[3]

Reaction Mechanism Visualization

Caption: Pathway for selective mono-alkylation preventing defluorination.

Core Protocol 2: Palladium-Catalyzed C-N Cross-Coupling

To synthesize tertiary amine drug candidates, Compound A acts as the nucleophile.[1]

Rationale

The 2-fluoro substituent creates steric hindrance and electronic deactivation at the nitrogen center.[1] Standard nucleophilic substitutions (S_NAr) often fail. Buchwald-Hartwig amination using bulky biaryl phosphine ligands is required to facilitate the reductive elimination step.[1]

Optimization Matrix (Screening Data)

| Parameter | Standard Condition | Optimized Condition (Steric) |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ or Pd-PEPPSI-IPr |

| Ligand | BINAP | RuPhos or BrettPhos |

| Base | Cs₂CO₃ | NaOtBu (Strong base required) |

| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol |

| Temp | 80°C | 100–110°C |

Detailed Protocol (Library Scale)

Target: Coupling Compound A with 4-Bromo-pyridine (Model Electrophile).

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Pd₂(dba)₃ (2 mol%)

-

RuPhos (4 mol%)

-

NaOtBu (1.5 equiv)

-

Aryl Bromide (1.0 equiv)

-

Compound A (1.2 equiv)

-

-

Activation: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Quench: Cool to RT, dilute with EtOAc, wash with water.

-

Validation: The formation of the tertiary amine is confirmed by the disappearance of the N-H stretch (~3400 cm⁻¹) in IR and the shift of the N-CH₂ protons in ¹H NMR.

Catalytic Cycle & Steric Management

Caption: RuPhos ligand creates a pocket allowing the bulky secondary amine to bind.[1]

Advanced Protocol: Iridium-Catalyzed C-H Borylation

For late-stage diversification, installing a handle for Suzuki coupling.[1]

Rationale

Traditional electrophilic aromatic substitution (EAS) on Compound A is messy due to competing directing effects (OMe vs. NH-Alkyl). Iridium-catalyzed C-H borylation is sterically controlled, predominantly functionalizing the C4 position (meta to the bulky N-group and F, ortho to OMe).[1]

Protocol

-

Catalyst Premix: [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%) in THF.[1]

-

Reagents: Add Compound A (1.0 equiv) and B₂pin₂ (Bis(pinacolato)diboron, 1.1 equiv).

-

Conditions: Heat at 80°C for 4–8 hours in a sealed tube.

-

Outcome: Yields the 4-Bpin derivative, ready for Suzuki coupling.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Hartwig, J. F. (2011). "Evolution of C–H Bond Functionalization Chemistry." Accounts of Chemical Research.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Miyaura, N. (2004). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Perform in a fume hood with appropriate PPE.

Sources

Introduction: The Transformative Influence of Fluorine in Material Design

An Application Guide to Fluorinated Anilines in Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The carbon-fluorine (C-F) bond, being one of the strongest single bonds in organic chemistry, imparts exceptional thermal and chemical stability to materials.[1][2] Fluorine's extreme electronegativity and the small van der Waals radius of the fluorine atom introduce unique electronic and steric effects that are leveraged to fine-tune material properties with remarkable precision.[3] Fluorinated anilines, as fundamental building blocks, provide a versatile platform for introducing these desirable traits into a wide array of advanced materials.

When integrated into polymers or functional molecules, fluorinated anilines can dramatically alter key characteristics:

-

Enhanced Stability: The strength of the C-F bond leads to materials with superior resistance to thermal degradation and chemical attack.[4][5]

-

Tuned Electronic Properties: As the most electronegative element, fluorine acts as a powerful electron-withdrawing group, systematically lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5][6] This is a critical tool for designing semiconductors used in organic electronics.

-

Controlled Morphology and Solubility: Fluorination can increase the rigidity and planarity of polymer backbones, promoting ordered molecular packing and enhancing charge transport.[6][7] Concurrently, it can improve solubility in specific organic solvents, which is crucial for solution-based processing.[1][8]

-

Low Surface Energy: The presence of fluorine atoms typically results in materials with low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) surfaces.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of fluorinated anilines in materials science, complete with technical insights and validated experimental protocols.

Chapter 1: High-Performance Polymers Derived from Fluorinated Anilines

Fluorinated anilines are pivotal monomers for synthesizing high-performance polymers where durability, stability, and specific electronic properties are paramount.

Fluorinated Polyanilines (F-PANIs): Enhancing a Classic Conducting Polymer

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[8] Incorporating fluorine onto the aniline monomer unit creates derivatives with significantly improved properties.

Causality Behind Fluorination in Polyanilines: The introduction of fluorine atoms onto the aniline ring enhances the polymer's thermal stability due to the robust C-F bond.[1][3] It also increases solubility in common organic solvents compared to the often intractable parent PANI, which aids in processability.[1][3] However, the strong electron-withdrawing nature of fluorine can reduce the electron density on the polymer backbone, which typically leads to a decrease in electrical conductivity compared to unsubstituted PANI.[1][3] This trade-off can be managed by creating copolymers of aniline and fluoroaniline to balance conductivity with enhanced stability and processability.[9]

Data Summary: Impact of Fluorination on Polyaniline Properties

| Property | Polyaniline (PANI) | Fluorinated Polyaniline (F-PANI) | Rationale for Change |

| Thermal Stability | Good | Excellent | High C-F bond energy increases resistance to thermal degradation.[1][3] |

| Solubility | Poor in common solvents | Improved | Fluorine substitution disrupts inter-chain packing, enhancing solubility.[1] |

| Electrical Conductivity | 10⁻² - 10¹ S/cm | 10⁻⁶ - 10⁻² S/cm | Electron-withdrawing fluorine reduces conjugation along the polymer chain.[3] |

| Morphology | Typically granular | Varies (globular, fibrous) | Fluorine influences polymerization kinetics and intermolecular interactions.[3][9] |

Experimental Protocol: Chemical Oxidative Polymerization of 3-Fluoroaniline

This protocol describes the synthesis of poly(3-fluoroaniline) using ammonium persulfate as an oxidant, a common and effective method for preparing functionalized polyanilines.[1][10]

Materials:

-

3-Fluoroaniline (monomer)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

-

Hydrochloric acid (HCl, 1M) (dopant and reaction medium)

-

Methanol (for washing)

-

Acetone (for washing)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 3-fluoroaniline in 100 mL of 1M HCl. Place the beaker in an ice bath and stir the solution until the temperature stabilizes at 0-5 °C.

-

Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 50 mL of 1M HCl. The molar ratio of oxidant to monomer is typically set at 1.25:1 to ensure complete polymerization.[11] Cool this solution in the ice bath.

-

Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution over 20-30 minutes. A color change to dark green or black should be observed, indicating the formation of the poly(3-fluoroaniline) emeraldine salt.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours to allow for complete polymerization.

-

Isolation of Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Washing and Purification: Wash the polymer powder on the filter paper sequentially with 1M HCl, deionized water, and finally methanol/acetone to remove unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the resulting dark polymer powder in a vacuum oven at 60 °C for 24 hours.

Workflow for Chemical Oxidative Polymerization of Fluoroaniline

Caption: Workflow for F-PANI Synthesis.

Fluorinated Polyimides (F-PIs): For Advanced Electronics and Optics

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and microelectronics industries.[12] However, conventional polyimides are often colored and insoluble, limiting their application. Fluorinated anilines, used as diamine monomers, are instrumental in overcoming these limitations.

Causality Behind Fluorination in Polyimides: Incorporating bulky, fluorine-containing groups (like -CF₃) via fluorinated aniline monomers disrupts the dense packing of polymer chains and weakens the intermolecular charge-transfer complexes that cause the characteristic color of polyimides.[12][13] This disruption leads to several key benefits:

-

Improved Optical Transparency: Reduced charge-transfer interactions result in nearly colorless films suitable for flexible displays and optical components.[12]

-

Lower Dielectric Constant: The increased free volume and the low polarizability of the C-F bond significantly reduce the material's dielectric constant, a critical requirement for interlayer dielectrics in integrated circuits.[14]

-

Enhanced Solubility: The less efficient chain packing improves solubility in organic solvents, enabling easier processing via spin-coating or casting.[13]

Data Summary: Property Comparison of Standard vs. Fluorinated Polyimides

| Property | Standard PI (e.g., Kapton) | Fluorinated PI (e.g., from 6FDA/ODA) | Rationale for Change |

| Optical Transmittance (@450nm) | < 50% (Yellow/Amber) | > 80% (Colorless) | Disruption of charge-transfer complexes by fluorine groups.[12] |

| Dielectric Constant (1 MHz) | ~3.4 | ~2.5 - 2.8 | Increased free volume and low polarizability of C-F bonds.[14] |

| Moisture Absorption | 1-3% | < 0.5% | Hydrophobic nature of fluorinated segments. |

| Solubility | Insoluble | Soluble in NMP, DMAc, etc. | Bulky -CF₃ groups hinder close chain packing.[13] |

Experimental Protocol: Two-Step Synthesis of a Fluorinated Polyimide

This protocol describes the synthesis of a fluorinated polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA), a common route to highly transparent and low-dielectric films.[12]

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

4,4'-Oxydianiline (ODA) (a non-fluorinated diamine, used here with a fluorinated dianhydride for a common F-PI)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Acetic anhydride

-

Pyridine

-

Nitrogen gas supply

-

Three-neck flask with mechanical stirrer

Procedure: Step 1: Synthesis of Poly(amic acid) (PAA)

-

Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Diamine Dissolution: Add ODA to the flask, followed by anhydrous DMAc to achieve a concentration of about 15-20 wt% solids. Stir under a gentle nitrogen flow until the diamine is fully dissolved.

-

Dianhydride Addition: Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions over about 1 hour. Maintain the temperature at room temperature.

-

Polymerization: Continue stirring the solution under nitrogen at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the high molecular weight PAA is formed.

Step 2: Imidization (Chemical)

-

Dehydrating Agent: To the viscous PAA solution, add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, with 2 moles of acetic anhydride per mole of the amic acid repeat unit.

-

Conversion: Stir the mixture at room temperature for 12 hours or gently heat to 50-80 °C for 2-4 hours to complete the cyclization (imidization) to polyimide.

-

Precipitation and Washing: Pour the resulting polyimide solution into a large volume of vigorously stirred methanol. The polyimide will precipitate as a fibrous solid.

-

Purification: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and then dry it in a vacuum oven at 100-120 °C overnight.

Workflow for Two-Step Fluorinated Polyimide Synthesis

Caption: Synthesis of Fluorinated Polyimides.

Chapter 2: Advanced Functional Materials for Organic Electronics

The precise electronic control afforded by fluorine substitution makes fluorinated anilines essential building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Tuning Optoelectronic Properties in Conjugated Systems

In conjugated organic materials, the energy difference between the HOMO and LUMO levels—the bandgap—determines the material's optical and electronic properties. Fluorination is arguably the most powerful strategy for tuning these energy levels.

Mechanism of Action: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect on the aromatic system. This effect stabilizes both the filled (HOMO) and empty (LUMO) orbitals, leading to a decrease in their energy levels.[4][5][6] This simultaneous lowering of frontier orbitals is highly beneficial:

-

In OPVs: Lowering the HOMO level of the donor polymer increases the open-circuit voltage (V_oc) of the solar cell, a key factor for higher power conversion efficiency.[6]

-

In OLEDs and OFETs: Deeper HOMO levels lead to greater environmental stability, making the materials less susceptible to oxidation by air and moisture.[7]

-

Intramolecular Interactions: Non-covalent interactions (e.g., F···H, F···S) can lock the polymer backbone into a more planar conformation, which enhances π-π stacking, improves charge carrier mobility, and reduces disorder.[6][7]

Diagram of Fluorine's Effect on Molecular Energy Levels

Caption: Fluorination lowers HOMO/LUMO levels.

Hole-Transporting Materials (HTMs) for Perovskite Devices

Perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs) have shown remarkable performance, but the stability of the hole-transporting layer (HTL) is often a bottleneck. Spiro-OMeTAD, the benchmark HTM, is prone to degradation. Fluorinated aniline derivatives are being developed as highly stable and efficient next-generation HTMs.[15]

Causality and Protocol Insights: Fluorinated aniline units are attached to a rigid core (like spiro[fluorene-9,9′-xanthene], or SFX) via synthetic routes such as the Buchwald-Hartwig amination.[15] The fluorination serves multiple purposes:

-

Energy Level Alignment: The HOMO level is lowered to better match the valence band of the perovskite, facilitating efficient hole extraction.[15]

-

Enhanced Stability: The deeper HOMO level makes the HTM more resistant to oxidation.

-

Improved Hydrophobicity: The fluorinated layer helps protect the underlying perovskite layer from moisture ingress, a major degradation pathway.[15]

Protocol: Synthesis of an SFX-Based Fluorinated HTM via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a hole-transporting material where a fluorinated aniline is coupled to a dibrominated SFX core.

Materials:

-

Dibromo-SFX core (e.g., 2,7-dibromo-spiro[fluorene-9,9'-xanthene])

-

Fluorinated aniline (e.g., 4-fluoro-N-methylaniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) (ligand)

-

Sodium tert-butoxide (NaOt-Bu) (base)

-

Anhydrous toluene (solvent)

-

Schlenk flask and line

-

Silica gel for column chromatography

Procedure:

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibromo-SFX core, sodium tert-butoxide, Pd₂(dba)₃, and P(t-Bu)₃HBF₄.

-

Reagent Addition: Add the fluorinated aniline to the flask, followed by anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with deionized water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated anilines are not merely specialty chemicals but enabling building blocks that have fundamentally expanded the performance limits of advanced materials. From enhancing the durability of structural polymers to providing the precise electronic tuning required for next-generation electronics, their impact is widespread. The ability to systematically modify properties like thermal stability, solubility, optical transparency, and frontier energy levels ensures their continued relevance.

Future research will likely focus on developing more complex, multi-fluorinated aniline derivatives to create materials with even more finely-tuned properties. As synthetic methodologies become more efficient and sustainable, the integration of these powerful molecular tools will continue to drive innovation in fields ranging from flexible electronics and renewable energy to aerospace engineering and biomedical devices.

References

-

Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells. (2017). ACS Omega. [Link]

-

Electrochemical synthesis of fluorinated polyanilines. (n.d.). Academia.edu. [Link]

-

Synthesis and characterization of fluorine-substituted polyanilines. (2002). ResearchGate. [Link]

-

Influence of fluorine substitution position on electrochromic and capacitive properties of hybrid conjugated polymer. (2022). Organic Electronics. [Link]

-

An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (2015). JMEST. [Link]

-

Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. (2016). MDPI. [Link]

-

Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells. (2017). PMC. [Link]

-

Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017). Taylor & Francis Online. [Link]

-

Synthesis of Fluorinated Polyimides. (n.d.). In Fluoropolymers. [Link]

-

Advances in Fluorine-Rich Conjugated Backbones: Balancing Stability, Conductivity, and Processability. (2023). ResearchGate. [Link]

-

Fluoroaniline Series. (n.d.). Sparrow Chemical. [Link]

-

Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. (2014). Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017). ResearchGate. [Link]

-

Electrochemical synthesis of fluorinated polyanilines. (2015). ResearchGate. [Link]

-

Synthesis and characterization of difluor-aniline polymers. (2002). Universidad de Sonora. [Link]

-

Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2018). Semantic Scholar. [Link]

-

Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2024). MDPI. [Link]

-

Synthesis and properties of fluorinated copolymerized polyimide films. (2020). SciELO. [Link]

-

Fluorinated Polyimides: Synthesis, Properties, and Applications. (2019). ResearchGate. [Link]

-

Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Publishing. [Link]

-

Experiment 11 CONDUCTING POLYMER — POLYANILINE. (n.d.). National Taiwan University. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. jmest.org [jmest.org]

- 4. Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 15. mdpi.com [mdpi.com]

Application Note: Large-Scale Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[2][3]

-

Chemical Name: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

-

Core Structure: Electron-rich aniline derivative with a specific N-alkyl chain (isoamyl group).

-

Primary Application: High-Value Intermediate (HVI) for kinase inhibitors or CNS-active pharmaceutical ingredients (APIs).

-

Synthetic Challenge: Mono-alkylation of an aniline without over-alkylation (formation of tertiary amine) or side-reactions involving the electron-donating methoxy group.

Retrosynthetic Strategy

For large-scale production (>1 kg), direct alkylation using alkyl halides (e.g., 1-bromo-3-methylbutane) is not recommended due to poor selectivity (over-alkylation) and genotoxic impurity concerns (residual alkyl halides).

Selected Route: Reductive Amination. This route ensures mono-alkylation selectivity and utilizes readily available commodity precursors: 2-Fluoro-5-methoxyaniline and Isovaleraldehyde (3-methylbutanal).

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Part 2: Process Development & Protocols[4][5]

Critical Process Parameters (CPPs)

The 2-fluoro and 5-methoxy substituents create a specific electronic environment. The methoxy group (C5) is an electron-donating group (EDG), increasing the nucleophilicity of the amine, which aids imine formation.[1] However, the fluorine (C2) is electron-withdrawing via induction, slightly deactivating the nucleophile but also preventing oxidation at the ortho-position.[1]

| Parameter | Specification | Rationale (Causality) |

| Stoichiometry | Aldehyde: 1.05 - 1.10 eq | Slight excess ensures complete consumption of the expensive aniline. |

| Solvent | Toluene (H2) or DCE (STAB) | Toluene: Azeotropic water removal drives imine equilibrium. DCE: Solubilizes borohydride intermediates (Lab scale only). |

| Temperature | 20–25°C (Reduction) | Higher temps increase dimer formation and defluorination risks.[1] |

| pH Control | AcOH (1.0 eq) | Acid catalysis is required to activate the carbonyl for imine formation.[1] |

Protocol A: Pilot Scale (100 g – 1 kg)

Method: Sodium Triacetoxyborohydride (STAB) Reduction. Best for: Pilot batches where equipment simplicity is prioritized over raw material cost.[1] STAB is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.[1]

Reagents & Materials

-

2-Fluoro-5-methoxyaniline (1.0 equiv)

-

Isovaleraldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (glacial) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (10 Volumes)

Step-by-Step Procedure

-

Imine Formation (In-Situ):

-

Charge reaction vessel with 2-Fluoro-5-methoxyaniline and DCE (10 vol).

-

Add Isovaleraldehyde followed by Acetic Acid .[1]

-

Checkpoint: Stir for 30–60 minutes at 20–25°C. Monitor via HPLC for conversion to imine (Target >95%).

-

-

Reduction:

-

Cool the mixture to 15°C.

-

Add STAB portion-wise over 1 hour. Caution: Mild exotherm and H2 evolution.

-

Stir at 20–25°C for 4–6 hours.

-

-

Quench & Workup:

-

Purification:

Protocol B: Manufacturing Scale (>5 kg)

Method: Catalytic Hydrogenation (Pt/C). Best for: Commercial manufacturing.[1] Eliminates boron waste and uses cheaper reagents.[1]

Reagents & Materials

-

2-Fluoro-5-methoxyaniline (1.0 equiv)

-

Isovaleraldehyde (1.05 equiv)

-

Catalyst: 5% Pt/C (sulfided preferred to prevent de-halogenation) (2 wt% loading)

-

Hydrogen Gas (H2)

-

Solvent: Methanol or Ethanol (8 Volumes)

Step-by-Step Procedure

-

Reactor Setup:

-

In a hydrogenation autoclave, charge 2-Fluoro-5-methoxyaniline , Methanol , and Isovaleraldehyde .[1]

-

Stir for 1 hour to establish imine equilibrium.

-

-

Catalyst Loading:

-

Safety: Under nitrogen purge, add the Pt/C catalyst as a slurry in methanol (wetting prevents pyrophoric ignition).[1]

-

-

Hydrogenation:

-

Filtration & Isolation:

Part 3: Process Safety & Engineering Controls[1]

Reaction Safety Logic

The reductive amination involves distinct hazards depending on the route chosen.

Figure 2: Hazard identification and engineering control mapping.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<80%) | Wet solvent inhibiting imine formation. | Add molecular sieves or use azeotropic distillation (Toluene) prior to reduction step.[1] |

| Impurity: Dialkylation | Excess aldehyde + high temp.[1] | Strict control of stoichiometry (1.05 eq max) and maintain T < 25°C. |

| Impurity: Defluorination | Over-reduction (Hydrogenation only). | Switch to sulfided Pt/C or reduce H2 pressure; lower temperature. |

| Impurity: Alcohol | Reduction of aldehyde before imine forms.[1] | STAB: Ensure 1h pre-stir of amine+aldehyde. Hydro: Increase amine concentration. |

Part 4: Analytical Specifications

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

-

Retention Time Logic:

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Reductive Amination).

-

Gross, T., et al. (2010).[1] "Industrial Scale Hydrogenation of Imines." Organic Process Research & Development, 14(6), 1433–1438.[1] (Validation of hydrogenation safety parameters).

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Foundational text on preventing dehalogenation during reduction).

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Executive Summary

Target Molecule: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline Primary Application: Kinase inhibitor fragments, GPCR ligand intermediates.[1][2] Critical Challenge: The starting aniline (2-Fluoro-5-methoxyaniline) exhibits reduced nucleophilicity due to the combined inductive electron-withdrawing effects of the ortho-fluorine and meta-methoxy groups.[1][2] This creates a kinetic bottleneck during imine formation, often leading to incomplete conversion or competitive reduction of the aldehyde.

This guide details the Reductive Amination route (Gold Standard), utilizing Sodium Triacetoxyborohydride (STAB), and provides a troubleshooting framework for its specific side reactions.

Module 1: Reaction Logic & Mechanism

The "Gold Standard" Protocol: Abdel-Magid Reductive Amination We recommend using Sodium Triacetoxyborohydride (STAB) in DCE or THF.[1][2] Unlike NaCNBH₃, STAB is non-toxic and avoids the need for harsh pH adjustments. Unlike catalytic hydrogenation, it eliminates the risk of defluorination.

Electronic Analysis (Why this reaction fails):

-

2-Fluoro (-I Effect): The fluorine atom at the ortho position pulls electron density away from the nitrogen lone pair via induction, lowering the HOMO energy and reducing nucleophilic attack on the aldehyde.

-

5-Methoxy (-I Effect): Located meta to the amine, the methoxy group cannot donate electrons via resonance.[1][2] It exerts a mild inductive withdrawing effect (

), further deactivating the ring.

Implication: The formation of the carbinolamine intermediate is slow. You must use an acid catalyst (Acetic Acid) to activate the aldehyde.

Visualizing the Pathway & Side Reactions

Caption: Figure 1.[1][2][3] Reaction cascade showing the primary pathway (Green) and competitive side reactions (Red) driven by the low nucleophilicity of the starting aniline.

Module 2: Troubleshooting & Optimization

Side Reaction 1: Competitive Reduction (Isoamyl Alcohol Formation)

Symptom: LCMS shows large peak for Isoamyl alcohol; Starting Material (Aniline) remains unreacted.[2]

-

Root Cause: The aniline is too electron-poor to attack the aldehyde quickly.[1] The reducing agent (STAB) eventually reduces the unreacted aldehyde instead of the imine.

-

Corrective Action:

-

Stepwise Addition: Do not add STAB immediately. Stir Aniline + Aldehyde + AcOH (1.0 eq) for 2–4 hours first to establish the imine equilibrium.

-

Drying Agents: Add activated 4Å Molecular Sieves to the imine formation step. This removes water, driving the equilibrium toward the imine (Le Chatelier’s principle).

-

Side Reaction 2: Dialkylation (Tertiary Amine)

Symptom: Product converts to the N,N-di(isoamyl) species.[1]

-

Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary aniline) because the alkyl group is electron-donating. Once formed, it out-competes the starting material for the aldehyde.[1]

-

Corrective Action:

-

Stoichiometry: Strictly limit Isovaleraldehyde to 1.05 equivalents .

-

High Dilution: Run the reaction at 0.1 M concentration.

-

Use STAB: STAB is sterically bulky and reduces the iminium ion (formed from secondary amine) slower than the imine (formed from primary amine), providing natural chemoselectivity.

-

Side Reaction 3: Defluorination

Symptom: [M-18] mass loss observed in LCMS (Loss of F, gain of H).[1][2]

-

Root Cause: This occurs almost exclusively if Catalytic Hydrogenation (H₂/Pd-C) is used.[1][2] The C-F bond is labile under hydrogenation conditions, especially in electron-rich systems.[1]

-

Corrective Action:

-

Immediate: Switch to Hydride Reductions (STAB or NaCNBH₃).

-

If H₂ is mandatory: Use Pt/C (Platinum on Carbon) instead of Pd/C, or add a poison like Vanadium (V) to inhibit hydrogenolysis.

-

Module 3: Experimental Protocol (Optimized)

Scale: 1.0 mmol basis.

-

Imine Formation (The Critical Step):

-

To a dry vial, add 2-Fluoro-5-methoxyaniline (141 mg, 1.0 mmol) and DCE (1,2-Dichloroethane) (5.0 mL).

-

Add Isovaleraldehyde (90 mg, 1.05 mmol).

-

CRITICAL: Add Acetic Acid (60 mg, 1.0 mmol). Note: Stoichiometric acid is required here due to the weak basicity of the aniline.

-

Add 200 mg activated 4Å Molecular Sieves .

-

Stir at Room Temperature for 2 hours. Check LCMS for imine formation (mass [M+H]+ = 210).[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

-

Allow to warm to RT and stir overnight (12–16 h).

-

-

Workup:

Module 4: Diagnostic Flowchart

Caption: Figure 2. Diagnostic logic for resolving yield issues based on crude LCMS data.

FAQ: Frequently Asked Questions

Q: Can I use NaBH₄ instead of STAB? A: Generally, no . NaBH₄ is too strong and will reduce the aldehyde to the alcohol faster than it reduces the imine. If you must use NaBH₄, you must pre-form the imine in Methanol for 4 hours, verify complete conversion, and then add NaBH₄ at 0°C.

Q: Why is the reaction turning black/tarry? A: This suggests oxidation of the aniline. Ensure you are using degassed solvents and running the reaction under Nitrogen/Argon. Electron-rich anilines (even with the F-atom) are prone to oxidation over long stir times.[1][2]

Q: I see a peak at M+14 in the mass spec. What is it? A: This is likely a methylation side product.[2] If you are using Methanol as a solvent, the intermediate iminium species can sometimes exchange. However, this is rare with STAB.[2] More likely, it is an impurity in your Isovaleraldehyde (check for formaldehyde contamination) or the presence of trace methyl iodide if you attempted alkylation previously.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

-

Hansch, C. , Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[2][7] Organic Reactions, 59, 1-714.[1][2] [Link][1]

Sources

- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

dealing with impurities in 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Topic: Impurity Profiling & Remediation Guide

Executive Summary

You are working with 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline , a secondary amine intermediate often used in kinase inhibitor synthesis. This molecule presents a specific "triad of trouble" for purification:

-

Electronic Activation: The 5-methoxy group makes the ring electron-rich, increasing susceptibility to oxidation (darkening).

-

Basicity Nuance: The N-alkyl group increases basicity relative to the primary aniline starting material, but the fluorine atom withdraws electron density, suppressing the pKa compared to non-fluorinated alkyl anilines.

-

Lipophilicity: The isopentyl (3-methylbutyl) tail adds significant non-polar character, often making the compound an oil rather than a solid, complicating recrystallization.

This guide addresses the three most common impurity classes: Unreacted Starting Material (Primary Amine) , Over-Alkylated Byproduct (Tertiary Amine) , and Oxidative Degradants .

Module 1: Diagnostic & Identification

Before attempting purification, confirm the identity of your impurities using this rapid triage guide.

Q: I see three distinct spots on my TLC (or peaks in LC-MS). What are they?

A: In a standard reductive amination or alkylation synthesis, your profile typically follows this pattern:

| Component | Structure Description | Relative Polarity (TLC on Silica) | LC-MS Signature (ESI+) |

| Impurity A (Tertiary Amine) | N,N-bis(3-methylbutyl) derivative | Least Polar (High R_f) | [M+H]⁺ + 70 Da (vs Product) |

| Target Product (Secondary Amine) | N-(3-methylbutyl) derivative | Mid Polar | [M+H]⁺ ~ 212.14 |

| Impurity B (Starting Material) | 2-Fluoro-5-methoxyaniline | Most Polar (Low R_f) | [M+H]⁺ - 70 Da (vs Product) |

Technical Insight: The tertiary amine moves fastest on silica because it lacks an N-H bond to hydrogen bond with the stationary phase silanols. The primary amine (Starting Material) drags the most due to two N-H protons interacting with the silica.

Module 2: Chemical Remediation Strategies

Use these protocols when standard flash chromatography fails to separate the "spots."

Q: I cannot separate the unreacted starting material (Primary Amine) from my product. They co-elute.

A: This is a classic problem. The polarity difference between a primary and secondary aniline is often insufficient for standard silica separation.

Protocol: Chemical Scavenging (The "Isocyanate Sweep") Instead of brute-force chromatography, chemically modify the impurity to drastically change its polarity.

-

Dissolve: Take your crude mixture in dry Dichloromethane (DCM).

-

Add Scavenger: Add 1.2 equivalents (relative to the impurity % by HPLC) of phenyl isocyanate or acetic anhydride .

-

Stir: Agitate at RT for 30–60 minutes.

-

Wash: Perform a mild acid wash (0.5 M HCl).

-

Result: Your basic Product stays in the aqueous layer. The neutral Urea impurity stays in the DCM.

-

-

Recover: Basify the aqueous layer (pH > 10) and extract your pure product back into DCM.

Critical Warning: Do not use strong electrophiles (like acid chlorides) without controlling temperature, as they will eventually attack your secondary amine product.

Q: My product is turning brown/black upon storage. Is it decomposing?

A: Yes, this is oxidative degradation , driven by the electron-donating methoxy group at the 5-position.

The Mechanism: Electron-rich anilines form radical cations in the presence of oxygen and light. These radicals couple to form azo-dimers or quinone-imines, which are highly colored (chromophores) even at trace ppm levels.

Storage Protocol:

-

Argon Shield: Always store under an inert atmosphere.

-

Amber Glass: Block UV light to prevent photo-oxidation.

-

Salt Formation: If possible, convert the free base oil into a solid salt (e.g., Hydrochloride or Oxalate).

-

Procedure: Dissolve oil in Et₂O. Add 1M HCl in Et₂O dropwise. Filter the white precipitate.

-

Why? Protonating the nitrogen ties up the lone pair, significantly raising the oxidation potential and stabilizing the molecule [1].

-

Module 3: Advanced Purification Workflows

Visualizing the decision process for cleanup.

Workflow: The "Acid-Base Switch"

Since your molecule has a lipophilic tail (isopentyl) and a basic nitrogen, you can use pH manipulation to separate it from neutral impurities (like unreacted aldehydes from reductive amination).

Figure 1: Acid-Base Extraction Workflow. This method utilizes the basicity of the aniline nitrogen to separate it from non-basic synthetic byproducts.

Module 4: Chromatographic Troubleshooting

Q: I am getting severe peak tailing on HPLC. How do I fix this?

A: Tailing is caused by the interaction of the basic amine nitrogen with residual silanol groups (Si-OH) on the column stationary phase.

Optimization Table:

| Parameter | Recommendation | Why? |

| Column Choice | C18 with End-capping or Hybrid Particle (e.g., XBridge) | "End-capping" chemically blocks silanols, preventing the amine from "sticking." |

| Mobile Phase pH | High pH (pH 9-10) (if column resistant) | At high pH, the amine is neutral (free base) and interacts purely via hydrophobic mechanisms, sharpening the peak [2]. |

| Modifier | 0.1% Triethylamine (TEA) or Ammonium Hydroxide | TEA competes for the silanol sites, effectively "masking" the column surface from your analyte. |

| Alternative | Low pH (0.1% Formic Acid) | Protonates the amine fully. While this can sometimes cause exclusion, it often provides better solubility and MS sensitivity. |

Q: What is the best method to separate the "Over-Alkylated" impurity?

A: The tertiary amine impurity (N,N-di-isopentyl) is significantly more hydrophobic than your target secondary amine.

-

Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 100:0 -> 80:20). The tertiary amine will elute very early (High Rf).

-

Reverse Phase: Use a shallow gradient (e.g., 50% B to 70% B over 20 mins). The extra isopentyl group adds massive retention in reverse phase, creating a large window between Product and Impurity A.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH." Journal of Chromatography A, 2010 .

-

BenchChem Technical Support. "Purification of Substituted Anilines: Troubleshooting Guide." BenchChem Knowledge Base, 2025 .

-

Sigma-Aldrich. "5-Fluoro-2-methoxyaniline Product Safety & Handling." Merck/MilliporeSigma Safety Data Sheet.

Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be performed in a fume hood with appropriate PPE.

Sources

troubleshooting guide for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline synthesis

Technical Support Center: Synthesis Guide for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Case ID: #SYN-2F5M-ISO Subject: Troubleshooting & Optimization of N-Alkylation for Electron-Deficient Anilines Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I am attempting to synthesize 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline but am experiencing low conversion and difficult purification. What are the optimal conditions?"

Scientist Analysis: This synthesis involves the N-alkylation of an aniline that is both sterically compromised (ortho-fluorine) and electronically deactivated (inductive effect of fluorine).[1] While the 5-methoxy group provides some mesomeric stabilization, the nucleophilicity of the nitrogen is significantly lower than that of unsubstituted aniline (pKa of conjugate acid ~3.2 vs 4.6).

-

Target Molecule: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline[1]

-

Primary Challenges: Slow imine formation, competitive over-alkylation (tertiary amine formation), and separation of the secondary amine product from the unreacted primary amine.

Method A: Reductive Amination (The Industry Standard)

This is the preferred route for scale and simplicity. We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which tolerates the lower nucleophilicity of your starting material.

Experimental Protocol (Optimized)

-

Imine Formation (Critical Step):

-

Charge 2-Fluoro-5-methoxyaniline (1.0 equiv) and Isovaleraldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

-

Technical Note: Add Acetic Acid (1.0–2.0 equiv).[1] The acid catalyst is non-negotiable here; it protonates the carbonyl, facilitating attack by the electron-deficient aniline.

-

Stir at Room Temperature (RT) for 1–2 hours. Do not add reductant yet.

-

-

Reduction:

-

Quench:

Troubleshooting Guide: Reductive Amination

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Poor imine equilibrium due to 2-F steric/electronic hindrance. | Force Conditions: Use Ti(OiPr)₄ (1.0 equiv) as a Lewis acid / water scavenger during imine formation.[1] Stir 4h, then add NaBH₄ (not STAB) and MeOH. |

| Tertiary Amine (Over-alkylation) | Reductant added too fast or excess aldehyde present during reduction.[1] | Stepwise Addition: Ensure imine formation is complete by NMR/TLC before adding the hydride.[1] Use exactly 1.05 equiv of aldehyde.[1] |

| Sticky/Gummy Reaction | Boron-amine complexes.[1] | Workup Tweak: Quench with 1M tartaric acid or Rochelle's salt solution and stir vigorously for 30 mins to break boron chelates. |

Visual Workflow: Reductive Amination Logic

Caption: Logic flow for controlling selectivity in reductive amination of deactivated anilines.

Method B: Buchwald-Hartwig Cross-Coupling (High Fidelity)[1]

If Method A fails due to equilibrium issues, use Palladium-catalyzed C-N coupling.[1] This forces the bond formation regardless of the aniline's nucleophilicity.

-

Substrates: 1-Bromo-2-fluoro-5-methoxybenzene + Isoamylamine.[1]

Experimental Protocol

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.[1]

-

Ligand: BrettPhos or RuPhos (Preferred for primary aliphatic amines coupling with aryl halides).[1]

-

Base: NaOtBu (Strong base required for activation).[1]

-

Solvent: Toluene or Dioxane, 100°C.

Troubleshooting Guide: Pd-Catalysis

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or oxidation.[1] | Degassing: Sparge solvent with Argon for 20 mins.[1] Ensure amine is distilled and free of thiols/impurities.[1] |

| Dehalogenation (Ar-H formed) | Beta-hydride elimination from the amine.[1] | Switch Ligand: Move to BrettPhos . It is bulky and specifically designed to prevent beta-hydride elimination in aliphatic amine couplings.[1] |

| Regioselectivity Issues | Coupling at wrong position (rare for this substrate).[1] | Substrate Control: Ensure you are using the Bromo-arene, not the Fluoro-arene (unless using SnAr conditions, which are difficult here). |

Purification & Characterization

Separating the secondary amine (Product) from the primary amine (Starting Material) is the most common pain point because their polarities are similar.

Purification Strategy: The "Chemical Hook"

If column chromatography (Hexane/EtOAc) does not separate them:

-

Acetic Anhydride Scavenge: Add 0.5 equiv of Acetic Anhydride to the crude mixture.

-

Logic: The primary aniline (SM) reacts much faster than the bulky secondary amine (Product) to form an acetamide.

-

Result: The acetamide is significantly less polar and easily separated by column chromatography.

-

-

Acid-Base Extraction:

Representative Data Expectations

| Parameter | Expected Value | Notes |

| ¹H NMR (NH) | Broad singlet, ~3.5–4.5 ppm | Disappears with D₂O shake.[1] |

| ¹H NMR (N-CH₂) | Triplet/Multiplet, ~3.0–3.2 ppm | Distinct shift from SM signals.[1] |

| ¹H NMR (Ar-H) | 3 Signals (dd, dt patterns) | Coupling with ¹⁹F will split signals (J ~8-12 Hz).[1] |

| MS (ESI+) | [M+H]⁺ = 226.1 | Check for [M+H]⁺ = 296 (Tertiary amine impurity).[1] |

Visual Workflow: Purification Logic

Caption: Purification decision tree for separating primary vs. secondary amines.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Maikel, A., et al. (2003).[1] "Electronic Effects in Reductive Amination." Tetrahedron Letters. (General reference for pKa influence on imine formation).

-

BenchChem Technical Support. (2025). "Purification of Substituted Anilines." Link

Sources

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

preventing over-alkylation in N-(3-methylbutyl)aniline synthesis

Technical Support: Selective Synthesis of N-(3-methylbutyl)aniline

Welcome to the Amine Synthesis Technical Support Hub. Ticket ID: N-ALK-ISO-001 Status: Open Subject: Preventing Over-Alkylation (Formation of Tertiary Amines)

Executive Summary

Synthesizing N-(3-methylbutyl)aniline (a secondary amine) often results in a mixture containing significant amounts of the tertiary amine byproduct, N,N-di(3-methylbutyl)aniline . This occurs because the product (secondary amine) is often more nucleophilic than the starting material (aniline), creating a kinetic trap.

This guide provides three validated protocols to solve this, ranging from modified direct alkylation to reductive amination.

Module 1: The Kinetic Trap (Why You Are Failing)

User Question: "I am reacting aniline with 1-bromo-3-methylbutane (isoamyl bromide) using K2CO3 in DMF. Why is my yield of the secondary amine stuck at 50% while the tertiary amine keeps increasing?"

Technical Diagnosis: You are fighting a losing battle against nucleophilicity. The introduction of an electron-donating alkyl group (the 3-methylbutyl chain) increases the electron density on the nitrogen atom.

-

Aniline (Starting Material): The lone pair is delocalized into the aromatic ring (Resonance), making it a weaker nucleophile.

-

N-(3-methylbutyl)aniline (Product): The alkyl group pushes electron density toward the nitrogen (Inductive Effect +I), making the lone pair more available for attack than in the starting aniline.

-